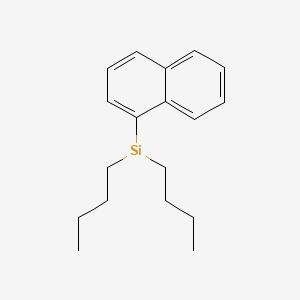
Agn-PC-0NA3OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0NA3OH is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0NA3OH typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO3) using a reducing agent such as hydrogen peroxide (H2O2) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP). The reaction conditions, including temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0NA3OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: The reduction of this compound is commonly achieved using reducing agents like sodium borohydride (NaBH4) in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield silver oxide (Ag2O), while reduction reactions typically produce elemental silver (Ag) nanoparticles .
Aplicaciones Científicas De Investigación
Agn-PC-0NA3OH has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Biology: this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents and wound healing applications.
Medicine: The compound is explored for its potential in drug delivery systems and cancer therapy due to its ability to target specific cells and tissues.
Industry: This compound is utilized in the production of conductive inks, coatings, and sensors due to its excellent electrical conductivity and stability
Mecanismo De Acción
The mechanism of action of Agn-PC-0NA3OH involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The molecular pathways involved in these actions include the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells .
Comparación Con Compuestos Similares
Agn-PC-0NA3OH can be compared with other similar compounds, such as silver nanoparticles (AgNPs) and other silver-based compounds. While AgNPs share some properties with this compound, the latter is unique due to its specific structural features and enhanced stability. Similar compounds include:
- Silver Nanoparticles (AgNPs)
- Silver Oxide (Ag2O)
- Silver Chloride (AgCl)
The uniqueness of this compound lies in its ability to maintain stability under various conditions and its enhanced reactivity in specific chemical reactions .
Propiedades
Número CAS |
188983-33-7 |
|---|---|
Fórmula molecular |
C17H36N2OSSi |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
1-[3-[dibutyl(methyl)silyl]propyl]-3-(2-ethenoxyethyl)thiourea |
InChI |
InChI=1S/C17H36N2OSSi/c1-5-8-14-22(4,15-9-6-2)16-10-11-18-17(21)19-12-13-20-7-3/h7H,3,5-6,8-16H2,1-2,4H3,(H2,18,19,21) |
Clave InChI |
BUUDEBXKMWVPFC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(CCCC)CCCNC(=S)NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


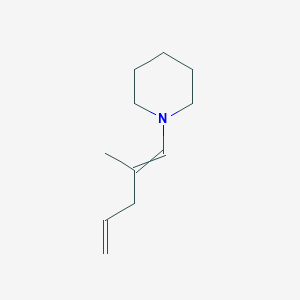
![Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-](/img/structure/B12552221.png)
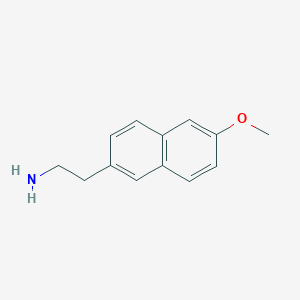
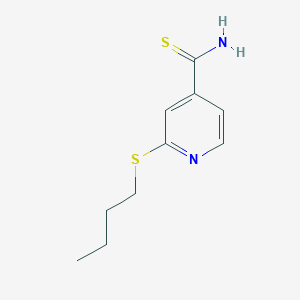
![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)
![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)

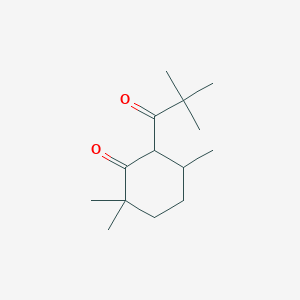
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
